molecular formula C10H16N2O2 B1474764 1-(2-ethylbutyl)-1H-imidazole-4-carboxylic acid CAS No. 1694797-41-5

1-(2-ethylbutyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1474764
CAS No.: 1694797-41-5
M. Wt: 196.25 g/mol
InChI Key: WHYBXZARYLOOBO-UHFFFAOYSA-N
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Description

1-(2-ethylbutyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-ethylbutyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-8(4-2)5-12-6-9(10(13)14)11-7-12/h6-8H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYBXZARYLOOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1C=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Ethylbutyl)-1H-imidazole-4-carboxylic acid is a compound belonging to the imidazole family, which has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from various starting materials through cycloaddition and subsequent transformations. For instance, the synthesis may start with imidoyl chlorides and isocyanoacetates, leading to carboxylic acid derivatives through hydrolysis or other methods .

Antiviral Properties

Recent studies have indicated that derivatives of imidazole-4-carboxylic acids exhibit antiviral activity, particularly against HIV-1. In one study, compounds similar to this compound were evaluated for their ability to inhibit HIV integrase, a crucial enzyme for viral replication. Specific derivatives showed moderate inhibition percentages ranging from 33% to 45% at concentrations of 100 µM, with some displaying cytotoxic effects at higher concentrations .

HO-1 Inhibition

Heme oxygenase-1 (HO-1) is an enzyme implicated in various malignancies. Inhibiting HO-1 has been proposed as a therapeutic strategy in cancer treatment. Compounds structurally related to imidazole derivatives have been investigated for their efficacy as HO-1 inhibitors. For example, a fragment-based approach yielded novel compounds with micromolar activity against HO-1, suggesting that modifications in the imidazole structure could enhance biological activity .

Case Studies

Study Compound Target IC50 Value Biological Activity
Study 111aHIV Integrase>200 µMModerate antiviral activity
Study 24dHO-11.03 µMEffective inhibitor

Study 1: HIV Integrase Inhibition

In a study focusing on HIV integrase inhibitors, several imidazole derivatives were synthesized and tested. The compound 11a exhibited moderate antiviral activity with an IC50 value exceeding 200 µM but showed significant cytotoxicity at lower concentrations .

Study 2: HO-1 Inhibition

Another investigation evaluated the potential of imidazole-based compounds as HO-1 inhibitors. Among the synthesized compounds, one derivative (designated as 4d) demonstrated an IC50 of 1.03 µM, indicating promising inhibitory activity against HO-1 and supporting its role in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is often influenced by their structural characteristics. Modifications at various positions on the imidazole ring can significantly alter their binding affinity and biological efficacy. For instance, the introduction of specific substituents can enhance interaction with target enzymes or receptors, leading to improved pharmacological profiles .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of imidazole derivatives, including 1-(2-ethylbutyl)-1H-imidazole-4-carboxylic acid, in antiviral applications. For instance, research on related compounds demonstrated their efficacy against HIV-1 integrase inhibitors. In a study involving several imidazole derivatives, compounds exhibited significant inhibitory activity against HIV-1 integrase, with some achieving over 50% inhibition at 100 µM concentration . This suggests that similar derivatives could be explored for their antiviral properties.

Synthesis and Chemical Reactions

The synthesis of imidazole derivatives often involves reactions with carbon dioxide and alkali metal carbonates under controlled conditions. A novel method for preparing imidazole-4(5)-monocarboxylic acids has been reported, highlighting the versatility of imidazole compounds in synthetic chemistry . This method can be adapted for the synthesis of this compound, potentially enhancing its availability for research and application.

Material Science Applications

Imidazole derivatives have been utilized in the development of advanced materials due to their unique chemical properties. For example, they can serve as ligands in coordination chemistry or as building blocks in the synthesis of polymers. The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Antiviral Screening

A study evaluated a series of imidazole derivatives for their antiviral activity against HIV-1 integrase. Among the tested compounds, several showed promising results with moderate cytotoxicity profiles, indicating their potential as lead compounds for further development .

Case Study 2: HO-1 Inhibition

In another investigation, a library of imidazole-based compounds was synthesized and screened for HO-1 inhibition. The results indicated that specific modifications to the imidazole structure could significantly enhance inhibitory potency, paving the way for further exploration of similar compounds like this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-ethylbutyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
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1-(2-ethylbutyl)-1H-imidazole-4-carboxylic acid

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